molecular formula C9H5BNO B14215959 [(4-Cyanophenyl)ethynyl](hydroxy)boranyl CAS No. 718642-02-5

[(4-Cyanophenyl)ethynyl](hydroxy)boranyl

Cat. No.: B14215959
CAS No.: 718642-02-5
M. Wt: 153.96 g/mol
InChI Key: XHMYOYQVQQOZOX-UHFFFAOYSA-N
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Description

(4-Cyanophenyl)ethynylboranyl is a boronic acid derivative featuring a 4-cyanophenyl-ethynyl substituent. Its structure combines a boron atom bonded to a hydroxyl group and an ethynyl-linked cyanophenyl moiety, making it a cross-conjugated organoboron compound. Key properties include:

  • Synthesis: Synthesized via Sonogashira coupling or analogous cross-coupling reactions, achieving yields up to 76% under optimized conditions .
  • Stability: Decomposes above 227°C, indicating moderate thermal stability .
  • Spectroscopy: UV/Vis absorption maxima at 312 nm (log ε = 4.80) and 371 nm (log ε = 4.38) in acetonitrile, attributed to π→π* transitions in the cross-conjugated system .
  • Applications: Used in switchable materials and organic electronics due to its tunable electronic properties .

Properties

CAS No.

718642-02-5

Molecular Formula

C9H5BNO

Molecular Weight

153.96 g/mol

InChI

InChI=1S/C9H5BNO/c11-7-9-3-1-8(2-4-9)5-6-10-12/h1-4,12H

InChI Key

XHMYOYQVQQOZOX-UHFFFAOYSA-N

Canonical SMILES

[B](C#CC1=CC=C(C=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)ethynylboranyl typically involves the use of boronic acids or boronate esters as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-cyanophenylboronic acid with an ethynyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of (4-Cyanophenyl)ethynylboranyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanophenyl)ethynylboranyl can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of amine-substituted derivatives.

    Substitution: Formation of various substituted ethynyl derivatives.

Scientific Research Applications

(4-Cyanophenyl)ethynylboranyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom can form stable complexes with other molecules, while the ethynyl and cyanophenyl groups can undergo further chemical transformations. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its cyanophenyl-ethynyl-boranyl architecture. Below is a comparative analysis with three structurally related compounds:

Property (4-Cyanophenyl)ethynylboranyl 4-Ethynylphenylboronic Acid Propargyl Alcohol (2-Propyn-1-ol) Ethynyl Steroids (e.g., ethynyl estradiol)
Molecular Formula C₉H₆BNO₂ (hypothetical)* C₈H₇BO₂ C₃H₄O C₂₀H₂₄O₂ (varies)
Molecular Weight (g/mol) ~175 (estimated) 145.95 56.06 ~296–312
Key Functional Groups Boronic acid, ethynyl, cyanophenyl Boronic acid, ethynyl Ethynyl, hydroxyl Ethynyl, hydroxyl/ketone/phenolic
Solubility Likely polar aprotic solvents Soluble in THF, DMF Water-soluble Lipophilic (organic solvents)
Vapor Pressure Low (solid at RT) N/A 11.6 mmHg at 20°C Negligible
Thermal Stability Decomposes >227°C Requires 2–8°C storage Stable at RT Stable up to 200–250°C
Applications Electronic materials, cross-conjugation Suzuki-Miyaura coupling Industrial solvents, intermediates Pharmaceuticals (hormonal therapies)

Key Research Findings

Electronic Properties
  • The cyanophenyl group in (4-Cyanophenyl)ethynylboranyl enhances electron-withdrawing effects compared to 4-ethynylphenylboronic acid, shifting UV/Vis absorption to longer wavelengths (312 nm vs. ~280 nm for simpler boronic acids) . This property is critical for optoelectronic applications.
Reactivity in Coupling Reactions
  • Unlike 4-ethynylphenylboronic acid, which participates in Suzuki-Miyaura reactions , the cyanophenyl-ethynyl substituent in the target compound may sterically hinder cross-coupling, redirecting reactivity toward cross-conjugated systems .
Stability and Handling
  • The compound’s decomposition temperature (>227°C) surpasses 4-ethynylphenylboronic acid’s stability (requires refrigeration) , likely due to the rigid cyanophenyl backbone. However, it is less volatile than propargyl alcohol, which has a vapor pressure of 11.6 mmHg .
Chromatographic Behavior
  • Similar to ethynyl steroids, functional group positioning (e.g., hydroxyl vs. cyanophenyl) governs chromatographic retention. Steric hindrance from the cyanophenyl group may reduce retention compared to phenolic ethynyl steroids .

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